molecular formula C11H15NO3S B13168201 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide

Cat. No.: B13168201
M. Wt: 241.31 g/mol
InChI Key: KYOGEOJVHJPIEA-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide is an organosulfur compound with the molecular formula C₁₁H₁₅NO₃S. This compound features a sulfonamide functional group, which is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide typically involves the reaction of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride+AmineThis compound+HCl\text{4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride+Amine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Known for its antibacterial properties.

    4-(1,3-Thiazole-2-sulfonyl)aniline: Used in the synthesis of Schiff base ligands.

Uniqueness

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its combination of a sulfonamide group with a 2,2-dimethylpropanoyl moiety makes it particularly valuable in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-(2,2-dimethylpropanoyl)benzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3,(H2,12,14,15)

InChI Key

KYOGEOJVHJPIEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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